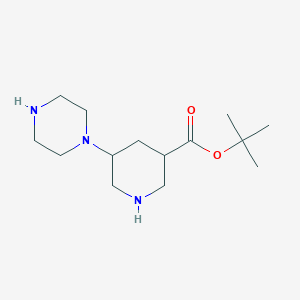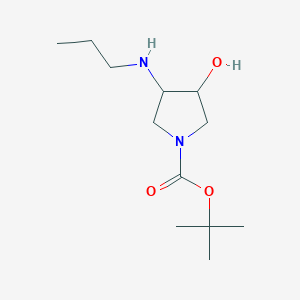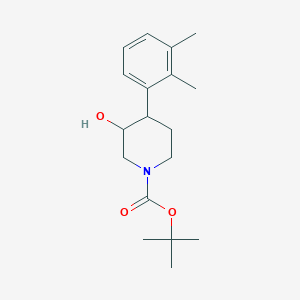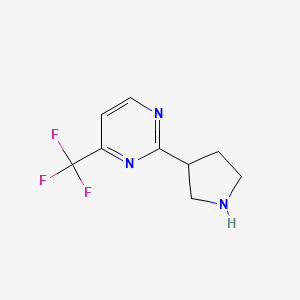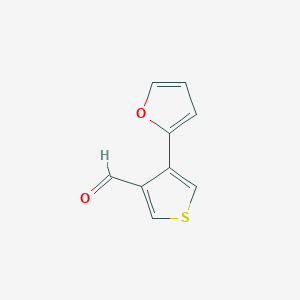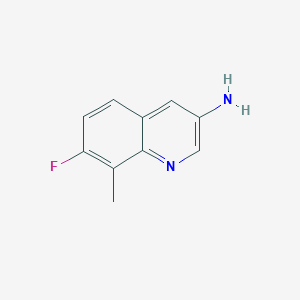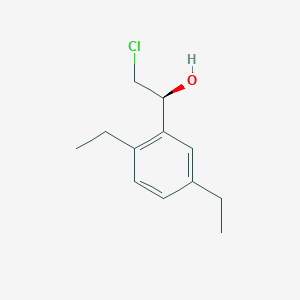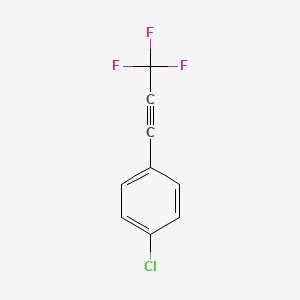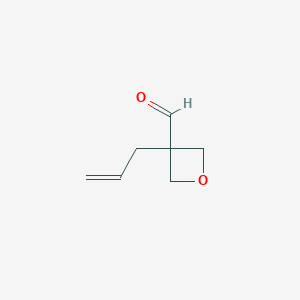
3-(Prop-2-EN-1-YL)oxetane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde is an organic compound with the molecular formula C7H10O2 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a prop-2-en-1-yl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of an epoxide intermediate can lead to the formation of the oxetane ring. This reaction typically requires the presence of a strong base and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: 3-(Prop-2-en-1-yl)oxetane-3-carboxylic acid.
Reduction: 3-(Prop-2-en-1-yl)oxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
科学的研究の応用
3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The oxetane ring can undergo ring-opening reactions, which may further influence the compound’s reactivity and interactions with biological targets .
類似化合物との比較
Similar Compounds
- 3-(Prop-2-en-1-yl)oxetane-3-carboxylic acid
- 3-(Prop-2-en-1-yl)oxetane-3-methanol
- N-(Prop-2-en-1-yl)acetamide
Uniqueness
3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde is unique due to the presence of both an oxetane ring and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
3-prop-2-enyloxetane-3-carbaldehyde |
InChI |
InChI=1S/C7H10O2/c1-2-3-7(4-8)5-9-6-7/h2,4H,1,3,5-6H2 |
InChIキー |
PYZZJOXROJFBHX-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(COC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
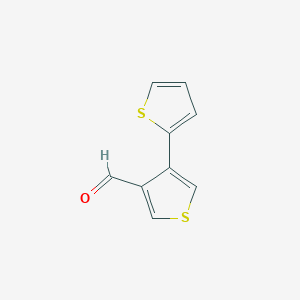
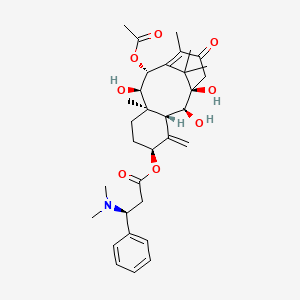
![3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol](/img/structure/B13176028.png)
